3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a pyrimido[5,4-b]indole framework, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable indole derivative, followed by cyclization and functional group modifications to introduce the propylsulfanyl group . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the number of steps and maximize the overall yield. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis . Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: Known for its anti-cancer properties.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness
What sets 3-(4-ethoxyphenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its unique combination of an indole core with a pyrimido[5,4-b]indole framework and the presence of a propylsulfanyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-13-27-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)14-9-11-15(12-10-14)26-4-2/h5-12,22H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKHOMCEFCMSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)OCC)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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